molecular formula C7H7N3O3 B1608002 Ethyl 5-amino-4-cyanoisoxazole-3-carboxylate CAS No. 96129-39-4

Ethyl 5-amino-4-cyanoisoxazole-3-carboxylate

Cat. No.: B1608002
CAS No.: 96129-39-4
M. Wt: 181.15 g/mol
InChI Key: OUYFMARNGADGFZ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-cyanoisoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with amino (–NH₂), cyano (–CN), and ethyl ester (–COOEt) groups at positions 5, 4, and 3, respectively. This compound is commercially available (CymitQuimica, Ref: 3D-WDA12939) in quantities ranging from 50 mg to 500 mg, with pricing reflecting its specialized synthetic route .

Properties

IUPAC Name

ethyl 5-amino-4-cyano-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c1-2-12-7(11)5-4(3-8)6(9)13-10-5/h2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYFMARNGADGFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372346
Record name Ethyl 5-amino-4-cyano-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96129-39-4
Record name Ethyl 5-amino-4-cyano-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-4-cyanoisoxazole-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-4-cyanoisoxazole-3-carboxylate typically involves the reaction of ethyl nitroacetate with an aromatic aldehyde in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) under specific conditions. For instance, the reaction can be carried out in water at 80°C for 24 hours . This method is advantageous due to its eco-friendly nature and the avoidance of metal catalysts.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and sustainable practices are often applied to scale up the synthesis process, ensuring minimal environmental impact and efficient use of resources.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-cyanoisoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different isoxazole derivatives, while substitution reactions can produce a variety of substituted isoxazoles.

Scientific Research Applications

Ethyl 5-amino-4-cyanoisoxazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-amino-4-cyanoisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Ethyl 5-amino-4-cyanoisoxazole-3-carboxylate 5-NH₂, 4-CN, 3-COOEt C₇H₇N₃O₃ 181.15* Commercial availability; versatile synthon
5-Amino-3-methylisoxazole-4-carboxylic acid 5-NH₂, 3-CH₃, 4-COOH C₅H₆N₂O₃ 142.11 Unnatural amino acid precursor; 3-step synthesis
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate 5-CH₃, 3-Ph, 4-COOEt C₁₃H₁₃NO₃ 231.25 Structural studies via X-ray diffraction
Ethyl 5-chloro-4-methylisoxazole-3-carboxylate 5-Cl, 4-CH₃, 3-COOEt C₇H₈ClNO₃ 189.59 Halogen substituent enhances reactivity
Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate 5-CH(CH₃)₂, 3-CH₃, 4-COOEt C₁₀H₁₅NO₃ 197.23 Branched alkyl group affects lipophilicity
Ethyl 5-amino-4-(4-methoxyphenyl)isoxazole-3-carboxylate 5-NH₂, 4-(4-MeOPh), 3-COOEt C₁₄H₁₅N₂O₄ 275.28 Aromatic substitution; discontinued due to stability issues

*Calculated based on the molecular formula.

Key Observations :

  • Substituent Diversity: The target compound’s 4-cyano group distinguishes it from analogues with alkyl (e.g., 5-methyl), aromatic (e.g., phenyl), or halogen (e.g., chloro) substituents. The cyano group’s electron-withdrawing nature may enhance electrophilic reactivity .
  • Commercial Viability: Unlike discontinued derivatives like Ethyl 5-amino-4-(4-methoxyphenyl)isoxazole-3-carboxylate , the target compound remains available, suggesting robust synthetic protocols or demand.

Physicochemical Properties

  • In contrast, carboxylate derivatives (e.g., 5-Amino-3-methylisoxazole-4-carboxylic acid) exhibit higher water solubility due to the –COOH group .
  • Stability: The 4-cyano substituent may increase stability against hydrolysis compared to esters with electron-donating groups (e.g., methoxy in ), which are prone to oxidative degradation.

Biological Activity

Ethyl 5-amino-4-cyanoisoxazole-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

This compound is synthesized through various chemical reactions involving isoxazole derivatives. The synthesis typically involves the condensation of malononitrile with amidoxime derivatives under specific conditions, leading to the formation of the desired isoxazole structure. The structural elucidation of the compound is often confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly concerning its immunological properties. Below are key findings from recent research:

Immunological Activity

  • Immunosuppressive Effects : Studies have shown that derivatives of isoxazole, including this compound, exhibit significant immunosuppressive properties. These compounds have been tested in mouse models, demonstrating their ability to inhibit the humoral immune response and T-cell proliferation. For instance, a compound similar to ethyl 5-amino-4-cyanoisoxazole showed up to 96% inhibition of antibody-forming cells (AFC) in vitro at certain concentrations .
  • Mechanism of Action : The immunosuppressive mechanism appears to be linked to the suppression of lymphocyte proliferation without causing significant cytotoxicity. This characteristic makes these compounds potential candidates for therapeutic applications in preventing graft rejection and treating autoimmune diseases .

Antiviral Properties

Recent investigations have also highlighted the potential antiviral activity of ethyl 5-amino-4-cyanoisoxazole derivatives. These compounds were evaluated for their efficacy against various viral strains, showing promising results that warrant further exploration in clinical settings.

Case Studies

Several studies have documented the biological effects of this compound:

  • Study A : In a mouse model, administration of ethyl 5-amino-4-cyanoisoxazole resulted in a marked reduction in the immune response to sheep red blood cells (SRBC), indicating strong immunosuppressive capabilities .
  • Study B : A comparative study assessed the effects of various isoxazole derivatives on T-cell proliferation. Ethyl 5-amino-4-cyanoisoxazole was among the most effective compounds, achieving up to 94% inhibition at optimal doses .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

CompoundDose (µg/mL)% Inhibition of AFCReference
Ethyl 5-amino-4-cyanoisoxazole1096%
Isoxazole Derivative X1089%
Cyclosporine A1086%
Control---

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-amino-4-cyanoisoxazole-3-carboxylate
Reactant of Route 2
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Ethyl 5-amino-4-cyanoisoxazole-3-carboxylate

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